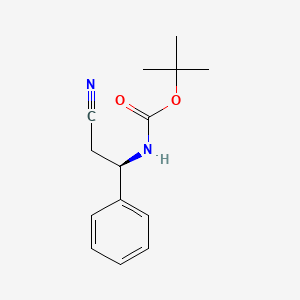
(R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protective group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl group, cyano group, and phenylethyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate typically involves the reaction of ®-2-cyano-1-phenylethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Hydrolysis: ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: ®-2-amino-1-phenylethylamine.
Substitution: Depending on the nucleophile used, various substituted carbamates or amines.
Aplicaciones Científicas De Investigación
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protective group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate primarily involves its role as a protective group. By temporarily masking reactive amine groups, it prevents unwanted side reactions during multi-step synthesis processes. The tert-butyl group can be selectively removed under mild conditions, revealing the free amine for further functionalization. The cyano group also plays a role in stabilizing the compound and influencing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Lacks the cyano and phenylethyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and protection properties.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate.
Uniqueness
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate stands out due to its combination of a tert-butyl group, cyano group, and phenylethyl moiety. This unique structure provides specific reactivity and stability, making it a valuable tool in organic synthesis and various scientific research applications.
Propiedades
Número CAS |
172823-12-0 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Clave InChI |
SRJNUIQSUXHIRY-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC#N)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


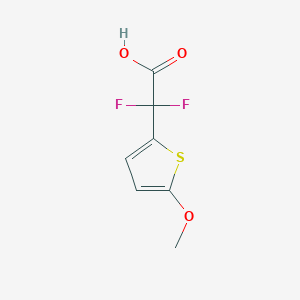
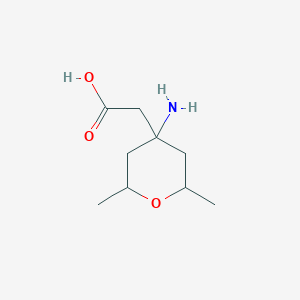
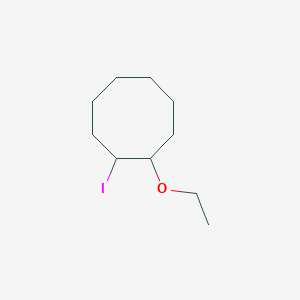
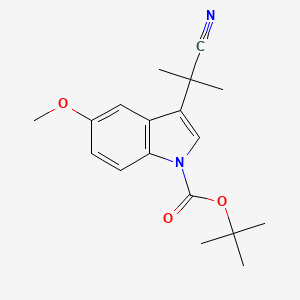
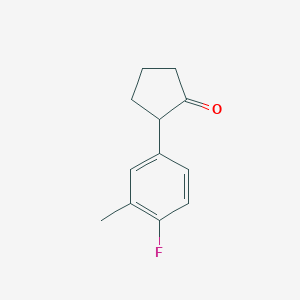
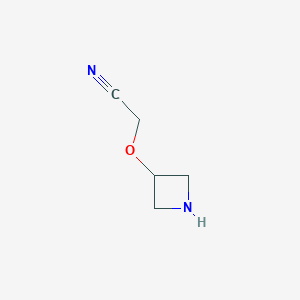
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)

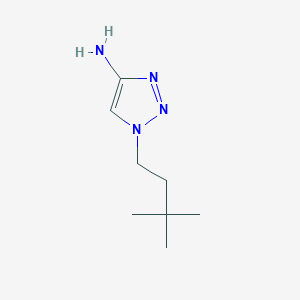
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)

![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
